molecular formula C32H39N5O3 B10773967 1-(3-Amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea hydrochloride

1-(3-Amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea hydrochloride

Cat. No. B10773967
M. Wt: 541.7 g/mol
InChI Key: FWLASEGAQBPZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of “PMID16242323C15a” involves several synthetic routes. One common method includes the reaction of specific organic precursors under controlled conditions to yield the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

“PMID16242323C15a” undergoes various chemical reactions, including:

Scientific Research Applications

“PMID16242323C15a” has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of “PMID16242323C15a” involves its interaction with specific molecular targets. It inhibits certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects. The compound’s ability to target specific enzymes and pathways makes it a valuable tool in drug development .

properties

Molecular Formula

C32H39N5O3

Molecular Weight

541.7 g/mol

IUPAC Name

1-[3-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl]urea

InChI

InChI=1S/C32H39N5O3/c1-7-8-17-37-30-24(13-10-16-34-30)27(21-11-9-12-22(18-21)40-6)29(31(37)38)36-32(39)35-28-23(19(2)3)14-15-25(33)26(28)20(4)5/h9-16,18-20H,7-8,17,33H2,1-6H3,(H2,35,36,39)

InChI Key

FWLASEGAQBPZRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=CC(=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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